Mesocarb (1 mg/mL in Methanol)

Catalog No.
S569104
CAS No.
M.F
C18H18N4O2
M. Wt
322.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesocarb (1 mg/mL in Methanol)

Product Name

Mesocarb (1 mg/mL in Methanol)

IUPAC Name

N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C18H18N4O2/c1-14(12-15-8-4-2-5-9-15)22-13-17(24-21-22)20-18(23)19-16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H-,19,20,21,23)

InChI Key

OWFUPROYPKGHMH-UHFFFAOYSA-N

Synonyms

mesocarb, N-phenylcarbamoyl-3-(beta-phenylisopropyl)sydnonimine, sidnocarb, sydnocarb

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-]

Mesocarb, chemically known as N-phenylcarbamoyl-3-(β-phenylisopropyl)sydnonimine, is a synthetic compound belonging to the class of atypical dopamine reuptake inhibitors. It is structurally related to amphetamines but features significant modifications that enhance its pharmacological profile. Mesocarb was first introduced in the early 1970s and has been utilized primarily for its stimulant properties, particularly in the context of treating attention deficit disorders and as a performance-enhancing drug in sports. Its unique structure incorporates a sydnone imine moiety, which contributes to its distinctive biological activity compared to traditional stimulants like dextroamphetamine .

Mesocarb acts primarily as a selective inhibitor of the dopamine transporter (DAT), with a reported affinity of 8.3 nM. This selectivity is notable when compared to its much lower affinities for the norepinephrine transporter (1,500 nM) and serotonin transporter (greater than 10,000 nM) . The compound does not induce dopamine release like other stimulants, which positions it uniquely among similar drugs. Its metabolism results in various hydroxylated metabolites that can be detected in urine for up to 10 days post-administration, indicating its prolonged presence in biological systems .

The biological activity of mesocarb is characterized by its role as a dopamine reuptake inhibitor. Unlike traditional stimulants that promote neurotransmitter release, mesocarb selectively blocks the reuptake of dopamine without significantly affecting norepinephrine or serotonin levels. This mechanism results in enhanced dopaminergic signaling, which can improve attention and focus while minimizing some side effects associated with broader stimulant use . Additionally, mesocarb has been implicated in doping practices due to its central nervous system stimulating effects, leading to its inclusion on the World Anti-Doping Agency's list of prohibited substances .

The synthesis of mesocarb has been explored through various methods, including traditional organic synthesis and more modern mechanochemical approaches. One effective method involves the conversion of feprosidnine into mesocarb by treating it with phenylisocyanate. Recent studies have also highlighted the use of ball-milling techniques combined with environmentally friendly reagents to enhance yield and efficiency in synthesizing mesocarb analogs .

Example Reaction

A simplified reaction pathway might look like this:

  • Starting Material: Feprosidnine hydrochloride
  • Reagents: Phenylisocyanate
  • Reaction Conditions: Solvent-free conditions using mechanochemical methods
  • Product: Mesocarb

Mesocarb has been primarily used in clinical settings for its stimulant properties, particularly in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. Its unique action profile makes it an attractive alternative to traditional amphetamines for patients who may experience adverse effects from those medications . Additionally, due to its stimulant effects, mesocarb has been misused in sports for performance enhancement.

Several compounds share structural or functional similarities with mesocarb:

Compound NameChemical StructureKey Features
AmphetamineC9H13NClassic stimulant with significant release effects
ArmesocarbMLR-1019 (enantiopure form)Active enantiomer of mesocarb
FeprosidnineC19H24N2O2Related stimulant with different pharmacodynamics
MolsidomineC11H14N4O3SVasodilator with iminosydnone structure

Uniqueness of Mesocarb

Mesocarb's unique profile lies in its selective inhibition of the dopamine transporter without promoting neurotransmitter release, differentiating it from traditional stimulants like amphetamine and even its own enantiomer, armesocarb. This selectivity may lead to fewer side effects related to excessive dopaminergic activity while still providing therapeutic benefits .

Mesocarb is systematically named 3-(β-phenylisopropyl)-N-phenylcarbamoylsydnonimine, reflecting its sydnone imine core and phenylcarbamoyl substituent. Its classification encompasses:

CategoryDesignations
IUPAC Name3-(1-Methyl-2-phenylethyl)-N-(phenylcarbamoyl)sydnone imine
SynonymsSidnocarb, Sydnocarb, MLR-1017, Pharmanocarb
CAS Registry Number34262-84-5
Regulatory StatusDEA Schedule I (U.S.), Controlled under UN Convention on Psychotropic Substances
Chemical ClassSubstituted amphetamine; sydnone imine derivative

As a selective dopamine reuptake inhibitor (DRI), mesocarb distinguishes itself from conventional stimulants by acting as a non-competitive DAT modulator. Its structural hybridity—combining an amphetamine backbone with a mesoionic sydnone imine—places it in a unique pharmacochemical niche.

Chemical Registration Information

Mesocarb is rigorously documented in global chemical databases, with the following identifiers:

IdentifierValueSource
CAS Number34262-84-5CAS Common Chemistry
PubChem CID9551611PubChem
ChemSpider ID7842356ChemSpider
Molecular FormulaC₁₈H₁₈N₄O₂IUPAC
Molecular Weight322.37 g/molPubChem

Regulatory oversight includes:

  • World Anti-Doping Agency (WADA): Prohibited in sports due to stimulant properties.
  • United Nations Office on Drugs and Crime: Listed under Schedule II of the 1971 Convention on Psychotropic Substances.

Structural Position within Sydnone Imine Derivatives

Sydnone imines are mesoionic compounds characterized by a delocalized oxadiazolium-imine structure. Mesocarb’s scaffold integrates:

  • A phenethylamine core (shared with amphetamines).
  • A sydnone imine moiety at the N-terminus, enabling unique electronic interactions.

Comparative Structural Analysis of Sydnone Imine Derivatives

CompoundCore StructureKey SubstituentsTherapeutic Use
MesocarbSydnone imine + phenethylaminePhenylcarbamoyl, β-phenylisopropylParkinson’s disease (investigational)
FeprosidnineSydnone imine + methylphenethylMethylphenethylAntidepressant (historical)
MolsidomineSydnone imine + morpholinylMorpholinyl, ethylcarbamateVasodilator

The synthesis of mesocarb involves reacting feprosidnine hydrochloride with phenylisocyanate, yielding a racemic mixture. Its (R)-enantiomer, armesocarb, exhibits superior DAT affinity and is under development for Parkinson’s disease.

Synthesis Pathway:

  • Deprotonation: Feprosidnine freebase generation.
  • Carbamoylation: Reaction with phenylisocyanate.
  • Racemic Resolution: Isolation of armesocarb via chiral chromatography.

Molecular Structure and Formula

Mesocarb possesses the molecular formula C₁₈H₁₈N₄O₂ and represents a complex heterocyclic compound containing both oxadiazole and carbamimidate functional groups [1] [2] [3]. The compound exhibits a molecular weight of 322.4 g/mol with an exact mass of 322.142976 Da [1] [14]. The International Union of Pure and Applied Chemistry name for mesocarb is N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate [1] [14].

The structural framework of mesocarb consists of a central 1,2,3-oxadiazole ring system substituted at position 3 with a 1-phenylpropan-2-yl group and at position 5 with a phenylcarbamimidate moiety [1] [2]. This sydnone imine-containing structure represents a modification and extension of the amphetamine backbone, where the amine has been incorporated into a mesoionic heterocyclic system [2]. The compound contains two distinct phenyl rings contributing to its aromatic character and lipophilic properties [1] [14].

Stereochemistry and Isomeric Forms

Mesocarb contains one chiral center located at the carbon-2 position of the propyl chain attached to the oxadiazole ring [3] [5]. This stereocenter gives rise to two enantiomeric forms: the R-enantiomer and the S-enantiomer [3] [5]. The R-enantiomer is specifically identified with Chemical Abstracts Service registry number 73922-29-9 [3].

The compound exhibits defined stereocenters with a ratio of 1/1, indicating the presence of one chiral center out of one possible stereocenter [5]. No E/Z centers are present in the molecular structure [5]. The optical activity for the racemic mixture remains unspecified in the literature [5].

Stereochemical FeatureDescriptionReference
Chiral Centers1 chiral center at C-2 of the propyl chain [3] [5]
Defined Stereocenters1/1 [5]
E/Z Centers0 [5]
Optical ActivityUnspecified for racemate [5]
R-Enantiomer CAS73922-29-9 (R-form) [3]
S-EnantiomerPresent in racemic mixture [1] [2]
Racemate StatusCommercially available as racemate [1] [2]

Physicochemical Parameters

Mesocarb exhibits characteristic physicochemical properties that define its behavior in various chemical and biological systems [14] [17]. The compound appears as a white to off-white solid at room temperature with a melting point range of 135-138°C [4] [17]. This relatively high melting point indicates strong intermolecular forces and structural stability [17].

The compound demonstrates limited aqueous solubility but shows slight solubility in organic solvents such as dimethyl sulfoxide and methanol [4]. The partition coefficient (XLogP3-AA) value of 4.9 indicates high lipophilicity, suggesting favorable membrane permeability characteristics [14]. Mesocarb contains one hydrogen bond donor and four hydrogen bond acceptors, contributing to its intermolecular interaction capabilities [14].

The molecular structure incorporates six rotatable bonds, providing conformational flexibility [14]. This flexibility may influence the compound's ability to adopt different conformations when interacting with biological targets [14]. The compound's physicochemical profile supports its classification as a lipophilic organic molecule with moderate structural complexity [14].

PropertyValueReference
Molecular FormulaC₁₈H₁₈N₄O₂ [1] [2] [3]
Molecular Weight322.4 g/mol [1] [14]
Exact Mass322.142976 Da [14]
Melting Point135-138°C [17]
AppearanceSolid [14] [17]
ColorWhite to Off-White [4]
Hydrogen Bond Donor Count1 [14]
Hydrogen Bond Acceptor Count4 [14]
Rotatable Bond Count6 [14]
XLogP3-AA4.9 [14]
Solubility (DMSO)Slightly soluble [4]
Solubility (Methanol)Slightly soluble [4]
CAS Registry Number34262-84-5 [1] [2] [3]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as a fundamental tool for the structural characterization of mesocarb and its synthetic derivatives [19]. Both proton nuclear magnetic resonance (¹H nuclear magnetic resonance) and carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) techniques have been employed to elucidate the chemical structure of mesocarb metabolites and analogs [19].

¹H nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the phenyl proton patterns, methyl groups, and methylene protons within the molecular framework [19]. The aromatic protons from the two phenyl rings typically appear in the downfield region of the spectrum, while the aliphatic protons from the propyl chain exhibit signals in the upfield region [19].

¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, including aromatic carbons, aliphatic carbons, and the carbonyl region [19]. This technique proves particularly valuable for confirming the structural integrity of synthesized mesocarb derivatives and metabolites [19]. Solid-state nuclear magnetic resonance methods have been applied to investigate crystal packing and molecular dynamics in solid pharmaceutical forms [31].

NMR TypeApplicationKey InformationReference
¹H NMRStructure characterization of synthesized metabolitesPhenyl proton patterns, methyl and methylene signals [19]
¹³C NMRStructure characterization of synthesized metabolitesAromatic carbons, aliphatic carbons, carbonyl region [19]
Solid-state NMRPolymorph identification and characterizationCrystal packing and molecular dynamics [31]
Solution NMRChemical shift assignment and structural elucidationConformational analysis in solution [19] [21]

Mass Spectrometry

Mass spectrometry represents a critical analytical technique for the identification and characterization of mesocarb and its metabolites [19] [20] [22] [24]. Electrospray ionization mass spectrometry has been extensively employed to investigate the fragmentation patterns of mesocarb under positive ionization conditions [33].

The molecular ion of mesocarb appears at m/z 323 [M+H]⁺, with characteristic fragment ions observed at m/z 119 and 91 [22] [24]. These fragmentation patterns provide valuable structural information and serve as diagnostic markers for compound identification [22]. The fragmentation mechanisms involve the loss of specific molecular fragments, including phenyl groups and portions of the heterocyclic system [22].

Multiple mesocarb metabolites have been characterized using liquid chromatography-tandem mass spectrometry methods [19] [20] [22]. The primary urinary metabolite, p-hydroxymesocarb, exhibits a molecular ion at m/z 339 [M+H]⁺ with major fragment ions at m/z 193 and 91 [19] [20] [22]. Hydroxylated metabolites demonstrate predictable mass shifts corresponding to the addition of hydroxyl groups [22].

CompoundMolecular Ion [M+H]⁺Primary Fragment IonsRetention Time (min)Reference
Mesocarb (parent)323119, 918.84 [22] [24]
p-Hydroxymesocarb339193, 917.00 [19] [20] [22]
p-Hydroxymesocarb sulphate4191196.13 [22]
Hydroxymesocarb (isomer 1)3391777.60 [22]
Hydroxymesocarb (isomer 2)3391777.72 [22]
Dihydroxymesocarb (isomer 1)3551935.14 [22]
Dihydroxymesocarb (isomer 2)3551935.24 [22]
Trihydroxymesocarb (isomer 1)3711934.46 [22]
Trihydroxymesocarb (isomer 2)3711934.52 [22]

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the mesocarb molecule, particularly those involving the aromatic ring systems and the heterocyclic oxadiazole moiety [23] [25]. The compound typically exhibits absorption in the 200-400 nanometer range, characteristic of aromatic compounds containing extended conjugation [23] [25].

The spectroscopic behavior of mesocarb in methanol solution has been investigated for analytical applications, including dissolution studies and concentration determination [14] [25]. The aromatic phenyl rings contribute significantly to the ultraviolet absorption profile, while the oxadiazole ring system may contribute additional chromophoric properties [25].

Ultraviolet-visible spectroscopy has been employed as a quantitative analytical method for determining compound concentrations in pharmaceutical formulations and biological samples [25]. The technique provides a rapid and reliable means of monitoring mesocarb content in methanol solutions used for analytical purposes [25].

ParameterValue/DescriptionReference
λmax (primary)Not specifically reported [25]
λmax (secondary)Not specifically reported [25]
Absorption range200-400 nm (typical for aromatic compounds) [23] [25]
Solvent systemMethanol, dissolution medium [14] [25]
Molar absorptivityNot reportedNot available
ApplicationDissolution studies, concentration determination [25]

Traditional Synthetic Routes

The traditional synthesis of mesocarb follows a well-established multi-step pathway that has been employed since the compound's initial development [1] [2] [3]. The classical approach involves the sequential construction of the sydnone imine core followed by N-exocyclic functionalization.

The primary synthetic route begins with the formation of an alkylamine from methoxyphenylacetone under acidic conditions [3]. This alkylamine intermediate undergoes Strecker-type reaction with potassium cyanide and formaldehyde at pH 2-3 to yield the corresponding alkyl acetonitrile [3]. The yield for this step ranges from 49-92%, with reaction times typically extending 4-6 hours [3].

Nitrosation represents a critical transformation in the sequence, where the amino group is converted using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) [3]. This step proceeds with yields of 75-93% and requires careful temperature control to prevent decomposition [3]. The nitrosated intermediate undergoes cyclization to form the sydnone imine core upon treatment with concentrated hydrochloric acid under reflux conditions [3]. This cyclization step typically achieves yields of 80-91% over 6-12 hours [3].

N-carbamoylation with aryl isocyanates in pyridine at 2-4°C provides the desired N-exocarbamoyl sydnone imine derivatives [3]. Yields for this transformation range from 56-95%, depending on the specific aryl isocyanate employed [3]. The final demethylation step utilizes aluminum chloride with ethanethiol systems in dichloromethane or tetrahydrofuran with hydrochloric acid [3]. This step shows variable yields and requires 4-8 hours for completion [3].

The overall synthetic sequence typically requires 24-48 hours total reaction time and involves multiple purification steps [4] [3]. Traditional methodologies employ significant quantities of organic solvents including dimethylformamide, acetonitrile, and dichloromethane [4].

StepYield (%)ConditionsReaction Time
Alkylamine formation from methoxyphenylacetone20-74pH 2-3, HCl, ambient temperature2-4 hours
Alkyl acetonitrile formation (KCN, HCHO)49-92KCN, HCHO, pH 2-34-6 hours
Nitrosation (NaNO2, HCl)75-93NaNO2, HCl, 0-5°C1-2 hours
Cyclization to sydnone imine (HCl, reflux)80-91Concentrated HCl, reflux6-12 hours
N-carbamoylation with aryl isocyanate56-95Pyridine, 2-4°C2-4 hours
Demethylation (AlCl3/EtSH system)VariableAlCl3, EtSH, DCM or THF/HCl4-8 hours

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents a paradigm shift in mesocarb analog preparation, offering substantial improvements in sustainability and efficiency [4] [5] [6]. The mechanochemical approach employs ball-milling techniques to facilitate chemical transformations under solvent-free or minimal solvent conditions [4].

The convergent mechanochemical strategy is based on the desymmetrization of 1,1'-carbonyldiimidazole (CDI) [4]. This innovative approach circumvents the traditional requirement for toxic phenylisocyanate while providing enhanced selectivity and reduced reaction times [4]. The process involves initial preparation of iminosydnone cores through mechanochemical nitrosation and cyclization [4].

Ball-milling synthesis of iminosydnone precursors utilizes sodium hydrogen sulfate as both the proton source for nitrosation and the cyclization step [4]. The entire process is performed in a ball-mill, with iminosydnones isolated as hexafluorophosphate salts through anion metathesis [4]. Model substrates, including the active metabolite of molsidomine and precursors of mesocarb analogs, are synthesized efficiently using this eco-friendly approach [4].

CDI-mediated functionalization under mechanochemical conditions initially attempted direct transposition of solution-phase methods [4]. Optimization of mechanochemical parameters including milling frequency, time, and liquid additive addition led to isolation of iminosydnone-carbonylimidazole intermediates with 75% yield [4]. However, these intermediates showed poor reactivity toward nucleophilic substitution even under mechanochemical conditions [4].

The reverse strategy involves initial reaction of nucleophiles (alcohols or amines) with CDI to form carbonylimidazole intermediates, which subsequently react with iminosydnone salts [4]. For molsidomine synthesis, ethanol reacts with CDI in a vibratory ball-mill at 25 Hz for 30 minutes, yielding the carbonylimidazole intermediate with 80% yield after aqueous workup [4].

Optimization studies for molsidomine synthesis demonstrated the critical importance of milling equipment selection [4]. Vibratory ball-mills provided incomplete conversions even with extended reaction times and liquid-assisted grinding [4]. Switching to planetary ball-mills enabled full conversion through 12 cycles of 40 minutes at 600 rpm, ultimately yielding molsidomine with 65% isolated yield [4].

Mesocarb analog synthesis employed similar mechanochemical principles but required careful optimization due to the tendency of aniline to form symmetrical urea byproducts [4]. Addition of sodium chloride as an inert additive proved crucial for minimizing urea formation [4]. Using 1.2 equivalents of CDI with 10 equivalents of sodium chloride at 30 Hz provided the optimal product-to-urea ratio of 97:3 with 95% corrected yield [4].

EntryCDI EquivalentsAdditive (equiv.)Frequency (Hz)Conversion (%)Product/Urea RatioCorrected Yield (%)
11.0-2510088:12-
41.2-3010089:1166
81.2NaCl (5)3010095:572
111.2NaCl (10)3010097:395

The final coupling step between the phenylcarbamoylimidazole intermediate and iminosydnone salt proceeds efficiently in a vibratory ball-mill for 1 hour using liquid-assisted grinding with ethyl acetate [4]. The demethylated mesocarb analog is obtained with 75% yield after flash chromatography purification [4].

Stereoselective Synthesis of Enantiomers

Stereochemical considerations in mesocarb synthesis have gained prominence with the recognition that mesocarb constitutes a racemic mixture [7] [8] [9]. The active enantiomer was subsequently identified and renamed armesocarb (MLR-1019), which functions as a dopamine reuptake inhibitor [7] [9].

The chiral center in mesocarb resides at the carbon bearing the methyl group adjacent to the phenyl ring in the beta-phenylisopropyl side chain [8] [9]. Traditional synthetic approaches produce racemic mixtures, necessitating either chiral resolution or asymmetric synthesis for enantiomerically pure compounds [8] [10].

Enzymatic resolution approaches have been explored for amphetamine derivatives structurally related to mesocarb [11]. These methods typically employ lipase-catalyzed acylation or esterase-mediated hydrolysis to achieve kinetic resolution of racemic amines [8]. However, the specific application to mesocarb synthesis requires adaptation due to the unique sydnone imine structure [8].

Asymmetric synthesis strategies for mesocarb enantiomers potentially involve chiral auxiliary-mediated transformations during the initial alkylamine formation step [12] [13] [14]. The use of chiral oxazolidinones or bis(oxazoline) ligands in asymmetric alkylation reactions could provide access to enantiomerically enriched starting materials [12] [13].

Chiral catalyst systems based on transition metal complexes with chiral ligands represent another approach for stereoselective mesocarb synthesis [15] [14]. Rhodium or iridium complexes with chiral phosphine ligands have demonstrated efficacy in asymmetric hydrogenation of prochiral substrates related to amphetamine scaffolds [10] [14].

The analytical determination of enantiomeric purity requires specialized techniques such as chiral high-performance liquid chromatography or gas chromatography with chiral stationary phases [8] [10]. These methods are essential for confirming the stereochemical outcome of asymmetric synthetic approaches [10].

Biological evaluation of individual enantiomers has revealed significant differences in pharmacological activity [10] [9]. The recognition of stereochemical preferences in biological systems underscores the importance of developing stereoselective synthetic methodologies for mesocarb and related compounds [10].

Green Chemistry Considerations in Mesocarb Synthesis

Green chemistry principles have become increasingly important in pharmaceutical synthesis, driving the development of more sustainable approaches to mesocarb preparation [4] [16] [17]. The traditional synthetic routes present several environmental challenges that newer methodologies aim to address [4] [16].

Solvent reduction represents a primary focus area, as conventional synthesis employs large quantities of toxic organic solvents including dimethylformamide, dichloromethane, and acetonitrile [4] [16]. These solvents pose environmental and safety concerns while contributing significantly to process waste streams [4] [16].

Mechanochemical synthesis embodies multiple green chemistry principles by operating under solvent-free conditions or utilizing minimal liquid-assisted grinding [4] [16] [17]. This approach reduces solvent consumption by greater than 90% compared to traditional methods [4] [16]. The use of ethyl acetate as the sole liquid additive in mechanochemical processes represents a substantial improvement in environmental impact [4].

Energy efficiency is enhanced through room temperature operation in mechanochemical synthesis, eliminating the need for heating and cooling cycles required in traditional approaches [4] [16]. Ball-milling processes operate at ambient temperature while achieving comparable or superior reaction rates [4] [16].

Atom economy calculations demonstrate significant improvements with mechanochemical approaches [4] [16]. Traditional synthesis shows moderate atom economy (70-80%) due to multiple protection and deprotection steps, while mechanochemical routes achieve high atom economy (85-95%) through more direct transformations [4] [16].

Waste minimization is achieved through several mechanisms in green synthesis approaches [4] [16]. The elimination of multiple chromatographic purification steps reduces silica gel waste and solvent consumption [4] [16]. Mechanochemical synthesis typically requires only a single flash chromatography step compared to multiple purifications in traditional routes [4].

E-factor analysis reveals substantial improvements in process efficiency [16] [18]. Traditional synthesis exhibits E-factors of 15-25, indicating significant waste generation per unit of product [16]. Mechanochemical approaches achieve E-factors of 3-8, representing a three- to eight-fold improvement in waste reduction [16].

Safety profile enhancement results from the elimination of hazardous reagents and solvents [4] [16] [17]. The mechanochemical approach avoids toxic phenylisocyanate and minimizes exposure to volatile organic compounds [4] [16]. This improvement is particularly significant for large-scale pharmaceutical manufacturing [16] [17].

ParameterTraditional MethodMechanochemical Method
Solvent UseHigh (DMF, DCM, MeCN)Minimal (LAG only)
Reaction Time24-48 hours total1-12 hours total
Energy ConsumptionHigh (heating, reflux)Low (room temperature)
Waste GenerationSignificantMinimal
Atom EconomyModerate (70-80%)High (85-95%)
E-Factor15-253-8
Safety ProfileModerate (toxic solvents)High (solvent-free)
Purification StepsMultiple chromatographySingle chromatography

Catalyst recycling opportunities exist in mechanochemical synthesis through the use of recoverable solid catalysts [16] [18]. The sodium hydrogen sulfate employed in cyclization steps can potentially be regenerated and reused, further improving process sustainability [4] [16].

Water-based workup procedures in mechanochemical synthesis replace organic extraction methods where possible [4] [16]. The isolation of carbonylimidazole intermediates through aqueous washing demonstrates the potential for further solvent reduction [4] [16].

Synthesis of Structural Analogues

Structural modification of the mesocarb scaffold has yielded numerous biologically active analogues with diverse pharmacological profiles [1] [2] [19] [21]. These analogues serve both as research tools for mechanistic studies and as potential therapeutic agents with improved properties [1] [19] .

Metabolite synthesis represents a crucial category of mesocarb analogues required for analytical reference standards in doping control and forensic applications [1] [2] [19] [22]. The primary metabolites include mono-, di-, and trihydroxylated derivatives formed through hepatic metabolism [1] [2] [19] [22].

Para-hydroxymesocarb synthesis follows the traditional route with modifications to incorporate the hydroxyl group [2] [19] [22]. The synthetic approach employs protected hydroxyphenylacetone derivatives as starting materials, followed by the standard cyclization sequence [2] [19] [22]. Demethylation using aluminum chloride-ethanethiol systems provides the target compound with yields ranging from 92.0 to 99.6% [2] [3] [19].

Dihydroxymesocarb synthesis requires regioselective hydroxylation strategies to achieve the desired substitution patterns [2] [19] [22]. Multiple regioisomers are synthesized to match the metabolic profile observed in biological samples [2] [19] [22]. The synthetic yields for dihydroxylated analogues range from 85-95% following optimized conditions [2] [19].

Demethylated analogues represent simplified structures lacking the methyl substituent on the sydnone imine ring [4] [5]. The mechanochemical synthesis of demethylated mesocarb analogues has been successfully demonstrated with 75% yield [4] [5]. These compounds serve as useful synthetic intermediates and possess distinct pharmacological properties [4].

Feprosidnine and related cyclopropyl-containing analogues represent structural modifications at the alkyl side chain [21]. The synthesis involves cyclopropylamine derivatives as starting materials in the initial Strecker reaction . These analogues exhibit antidepressant and stimulant properties distinct from the parent compound [21].

Molsidomine represents a structurally related compound with vasodilator activity rather than central nervous system stimulation [4] [5] [17]. The mechanochemical synthesis achieves molsidomine with 65% yield through the CDI-mediated approach [4] [5]. This compound demonstrates the versatility of the sydnone imine scaffold for diverse therapeutic applications [4] [17].

Substituted phenyl analogues explore modifications to the N-phenylcarbamoyl group [1] [3] . Various electron-donating and electron-withdrawing substituents on the phenyl ring have been incorporated to modulate biological activity [1] . These modifications affect both potency and selectivity for dopamine transporter inhibition [1] .

CompoundMolecular FormulaKey Structural FeatureSynthetic Yield (%)Primary Application
MesocarbC18H18N4O2N-phenylcarbamoyl sydnone imine54-65CNS stimulant
Demethylated mesocarb analogC17H16N4O2Demethylated phenyl ring75Research compound
MolsidomineC9H14N4O4Ethyl carbamate sydnone imine65Vasodilator/antianginal
FeprosidnineC12H14N4O2Cyclopropyl-containing analog51.5Antidepressant/stimulant
p-HydroxymesocarbC18H18N4O3Para-hydroxylated phenyl ring92-99.6Metabolite reference
DihydroxymesocarbC18H18N4O4Multiple hydroxyl groups85-95Metabolite reference

Fluorinated analogues have been synthesized to improve metabolic stability and modify lipophilicity [21]. The incorporation of fluorine atoms at various positions on the aromatic rings provides analogues with enhanced pharmacokinetic properties [21].

Isotopically labeled analogues serve as internal standards for analytical applications and metabolic studies [2] [19] [22]. The synthesis of deuterated and carbon-14 labeled derivatives follows similar synthetic routes with appropriately labeled starting materials [2] [19] [22].

Prodrug analogues explore ester and carbamate derivatives designed for improved bioavailability and tissue targeting [1] [19]. These modifications allow for controlled release and site-specific activation through enzymatic hydrolysis [1] [19].

XLogP3

4.9

Dates

Last modified: 07-20-2023

Explore Compound Types